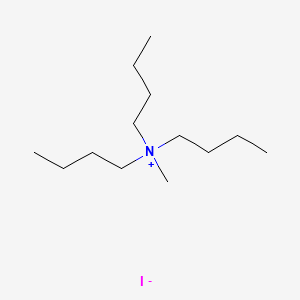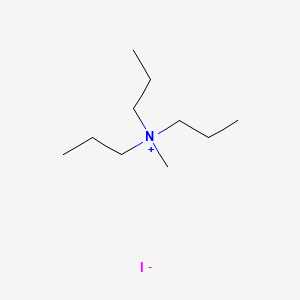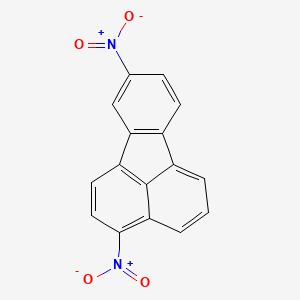
3,9-Dinitrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dinitrofluoranthene is a nitronaphthalene.
Aplicaciones Científicas De Investigación
Mutagenicity and Gene Mutation : DNF, particularly the 3,9 isomer, has been studied for its potential to induce DNA damage and mutagenicity. Research by Nakagawa et al. (1987) showed that 3,9-DNF could induce DNA-damaging activity and result in frameshift-type mutations in Salmonella typhimurium strains, indicating its powerful mutagenic properties (Nakagawa et al., 1987).
Carcinogenicity Studies : Studies have explored the carcinogenic potential of DNF isomers. Horikawa et al. (1991) found that 3,9-DNF, when implanted into rat lungs, resulted in a high incidence of lung tumors, suggesting its significant carcinogenic potential (Horikawa et al., 1991).
Tumorigenicity in Rats : Research on the tumorigenicity of DNF in rats by Tokiwa et al. (1987) demonstrated that both 3,7- and 3,9-DNF could induce tumors at the injection site in rats, with the majority classified as malignant fibrous histiocytoma (Tokiwa et al., 1987).
Environmental Chemistry and Analytical Methods : Inazu et al. (1996) studied the formation of mutagenic nitrofluoranthenes, including DNF, in various chemical reactions, highlighting the environmental chemistry aspect of these compounds (Inazu et al., 1996). Additionally, Hasei et al. (2014) developed an analytical method for detecting DNF in environmental samples, demonstrating its application in environmental monitoring (Hasei et al., 2014).
Metabolism Studies : The metabolism of nitrofluoranthenes, including 3,9-DNF, in rat lung subcellular fractions was investigated by Mitchell et al. (1993), providing insights into the metabolic pathways and activation processes of these compounds (Mitchell et al., 1993).
Chromosomal Aberration Test : Matsuoka et al. (1993) conducted chromosomal aberration tests using Chinese hamster cell lines with DNFs, contributing to genetic toxicity studies of these compounds (Matsuoka et al., 1993).
Propiedades
Número CAS |
22506-53-2 |
|---|---|
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
3,9-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)9-4-5-10-11-2-1-3-13-15(18(21)22)7-6-12(16(11)13)14(10)8-9/h1-8H |
Clave InChI |
FGDKXSJXYFAHHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Color/Form |
Yellow needles |
melting_point |
222-224 °C |
Otros números CAS |
22506-53-2 |
Pictogramas |
Health Hazard |
Sinónimos |
3,9-dinitrofluoranthene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



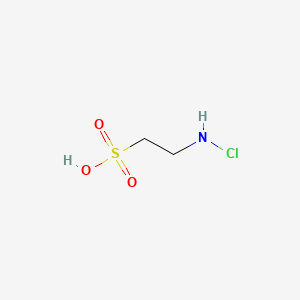
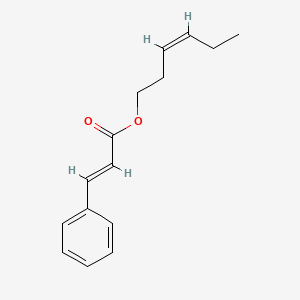
![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)
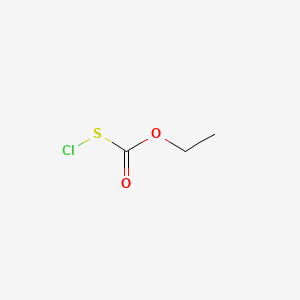
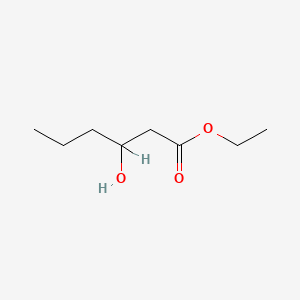

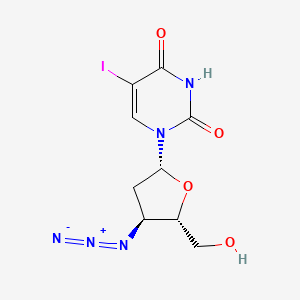

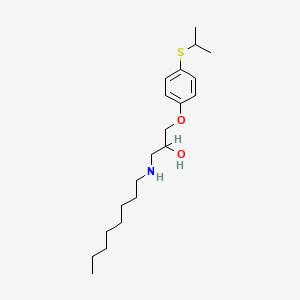
![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)
